4-Iodo-3-(trifluoromethyl)benzamide
Description
4-Iodo-3-(trifluoromethyl)benzamide is a halogenated benzamide derivative characterized by an iodine atom at the para position and a trifluoromethyl (-CF₃) group at the meta position on the benzene ring, with an amide (-CONH₂) functional group. This compound is of significant interest in medicinal chemistry and materials science due to the synergistic effects of its substituents:
- Trifluoromethyl Group: Increases lipophilicity and metabolic stability, improving bioavailability .
- Amide Group: Facilitates hydrogen bonding, which is critical for interactions with biological targets such as enzymes or receptors .
The compound's unique structural features distinguish it from other benzamide derivatives, as discussed in the following sections.
Properties
Molecular Formula |
C8H5F3INO |
|---|---|
Molecular Weight |
315.03 g/mol |
IUPAC Name |
4-iodo-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C8H5F3INO/c9-8(10,11)5-3-4(7(13)14)1-2-6(5)12/h1-3H,(H2,13,14) |
InChI Key |
ZUWIZTMTUIWJAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)C(F)(F)F)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-(trifluoromethyl)benzamide typically involves the aminocarbonylation of 4-iodobenzotrifluoride in the presence of phosphoryl chloride and dimethylformamide (DMF). This reaction yields N,N-dimethyl-4-(trifluoromethyl)benzamide . Another method involves the copper-free Sonogashira cross-coupling reaction of 4-iodobenzotrifluoride with para-substituted phenylacetylenes .
Industrial Production Methods
Industrial production of 4-Iodo-3-(trifluoromethyl)benzamide often employs large-scale aminocarbonylation processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Aminocarbonylation: Reaction with DMF and phosphoryl chloride to form N,N-dimethyl-4-(trifluoromethyl)benzamide.
Cross-Coupling Reactions: Copper-free Sonogashira cross-coupling with phenylacetylenes.
Common Reagents and Conditions
Phosphoryl Chloride: Used in aminocarbonylation reactions.
Dimethylformamide (DMF): Solvent and reagent in aminocarbonylation.
Phenylacetylenes: Used in Sonogashira cross-coupling reactions.
Major Products
N,N-Dimethyl-4-(trifluoromethyl)benzamide: Formed through aminocarbonylation.
4-Trifluoromethylcinnamic Acid: Formed through Mizoroki-Heck reaction with acrylic acid.
Scientific Research Applications
4-Iodo-3-(trifluoromethyl)benzamide is utilized in various scientific research fields:
Chemistry: As a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Iodo-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic sites on proteins and enzymes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Halogen and Trifluoromethyl Substitutions
The table below highlights key structural analogues and their distinguishing features:
| Compound Name | Structural Features | Key Differences from Target Compound | Biological/Chemical Impact | References |
|---|---|---|---|---|
| 4-Iodo-2-(trifluoromethyl)benzamide | Iodine (para), -CF₃ (meta), amide group | Substituent positions (iodine at C4 vs. C2) | Altered steric effects and enzyme binding | |
| 4-Iodo-3-(trifluoromethyl)benzonitrile | Iodine (para), -CF₃ (meta), nitrile (-CN) | Nitrile replaces amide | Reduced hydrogen-bonding capacity | |
| 4-Chloro-3-(trifluoromethyl)benzamide | Chlorine (para), -CF₃ (meta), amide group | Chlorine instead of iodine | Lower polarizability and reactivity | |
| 4-Fluoro-3-(trifluoromethyl)benzamide | Fluorine (para), -CF₃ (meta), amide group | Fluorine instead of iodine | Smaller atomic radius, weaker electrophile |
Key Observations:
- Positional Isomerism : The placement of iodine at C2 (e.g., 4-Iodo-2-(trifluoromethyl)benzamide) versus C4 in the target compound significantly alters steric interactions and electronic distribution, affecting binding to biological targets .
- Halogen Effects : Chlorine and fluorine analogues exhibit lower reactivity compared to iodine due to reduced polarizability and electronegativity, respectively .
Compounds with Heterocyclic or Extended Moieties
| Compound Name | Structural Features | Key Differences from Target Compound | Biological/Chemical Impact | References |
|---|---|---|---|---|
| 6-Iodo-2-(trifluoromethyl)-4(3H)-quinazolinone | Quinazolinone core with iodine and -CF₃ | Heterocyclic ring system | Enhanced planar structure for DNA intercalation | |
| N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide | Cyclopropylcarbamoyl side chain | Extended hydrophobic side chain | Improved metabolic stability and selectivity | |
| N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide | Thiazole ring with tert-butyl group | Thiazole moiety | Potential for antimicrobial activity |
Key Observations:
- Heterocyclic Cores: Quinazolinone and thiazole derivatives offer additional sites for π-π stacking or metal coordination, broadening their applications in drug design .
- Side Chain Modifications : The cyclopropylcarbamoyl group in N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-(trifluoromethyl)benzamide enhances metabolic stability by resisting oxidative degradation .
Lipophilicity and Reactivity:
- The iodine and trifluoromethyl groups in 4-Iodo-3-(trifluoromethyl)benzamide confer a logP value of ~2.8 , higher than its chloro (logP ~2.1) and fluoro (logP ~1.9) analogues, favoring membrane permeability .
- Electrophilic Reactivity : The iodine atom facilitates nucleophilic aromatic substitution, enabling synthesis of complex derivatives .
Antimicrobial Activity:
- Compared to 4-Iodo-3-(trifluoromethyl)benzonitrile, the amide group in the target compound demonstrates 10-fold higher inhibition of bacterial enoyl-ACP reductase, a key enzyme in fatty acid biosynthesis .
- The chloro and fluoro analogues show reduced potency due to weaker halogen-bonding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
